molecular formula C9H17ClN2O2 B567217 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride CAS No. 1233955-65-1

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

Cat. No.: B567217
CAS No.: 1233955-65-1
M. Wt: 220.697
InChI Key: XCDPYGIFWHJFJU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride is a compound that features a piperidine ring fused with an oxazinanone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

Piperidine derivatives have been reported to exhibit a wide range of effects on various types of cells and cellular processes . These effects can include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of piperidine derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of piperidine derivatives can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with suitable reagents to form the oxazinanone ring . The reaction conditions often include the use of catalysts such as rhodium (I) complex and pinacol borane to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions that allow for the efficient synthesis of highly functionalized piperidine scaffolds. These reactions are catalyzed by agents such as TMSI in methanol at room temperature, providing the desired products in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazinan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDPYGIFWHJFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-65-1
Record name 2H-1,3-Oxazin-2-one, tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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